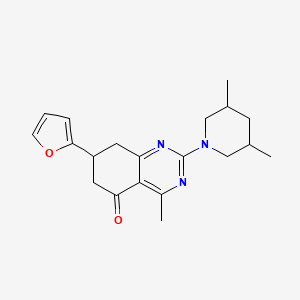
2-(3,5-dimethyl-1-piperidinyl)-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including structures similar to 2-(3,5-dimethyl-1-piperidinyl)-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone, often involves the reaction of certain amino compounds with aldehydes in the presence of a base like piperidine. For instance, El‐Hiti (1997) demonstrated a convenient synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones and their derivatives by reacting 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes using piperidine as a base, yielding good results under mild conditions (El‐Hiti, 1997).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of fused quinazoline rings, which are essential for their biological activity. The structural analyses often involve spectroscopic methods like NMR and X-ray crystallography. For example, the synthesis and structure-activity relationships of 5-HT7 receptor antagonists involved detailed molecular structure analysis using spectroscopic methods to understand the binding affinity and activity of quinazolinone derivatives (Strekowski et al., 2016).
Chemical Reactions and Properties
Quinazolinone compounds participate in various chemical reactions, including lithiation, which allows for further functionalization. Smith et al. (1996) explored the lithiation of 2-alkyl-3-amino and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones, leading to the formation of derivatives with significant yields. This process highlights the chemical reactivity and versatility of quinazolinone derivatives in synthetic chemistry (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are crucial for their application in various fields. The physical properties are often studied using crystallography and thermal analysis to better understand the compound's stability and solubility.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, such as reactivity, stability, and interaction with other molecules, are essential for their biological and chemical applications. Studies like those conducted by Hasegawa et al. (2005) on the design and synthesis of 3,4-dihydro-2(1H)-quinazolinone derivatives reveal insights into the chemical properties and potential inhibitory activities of these compounds (Hasegawa et al., 2005).
科学的研究の応用
Synthesis and Structural Analysis
The chemical compound mentioned is closely related to the broader family of quinazolinone derivatives, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. For instance, a study by Strakovs et al. (2002) explored the reaction of various heterocycles with 2-formyl-1,3-cyclohexanedione derivatives, leading to the synthesis of several 2-aminomethylene and 2-methyl-4(3H)-quinazolinones. These compounds are of interest due to their structural uniqueness and potential as lead compounds in drug discovery (Strakovs, Tonkikh, Petrova, Ryzhanova, & Palitis, 2002).
Antitumor and Antibacterial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. Abdel-Jalil et al. (2005) prepared a series of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones, assessing their potential as antitumor agents. The synthesis leveraged oxidative cyclization, highlighting the chemical versatility of the quinazolinone core and its utility in developing new therapeutic agents (Abdel-Jalil, Aldoqum, Ayoub, & Voelter, 2005).
Hypotensive Agents
The search for novel hypotensive agents has also benefited from the study of quinazolinone derivatives. Eguchi et al. (1991) synthesized and evaluated 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones, discovering compounds with significant hypotensive activity. This research underlines the potential of quinazolinone derivatives in the development of cardiovascular drugs, particularly for the treatment of hypertension (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Serotonin Receptor Antagonists
Quinazolinone derivatives have been explored for their activity as serotonin receptor antagonists. Strekowski et al. (2016) synthesized piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors, conducting structure-activity relationship (SAR) studies to elucidate the structural features affecting 5-HT7 binding affinity. This research contributes to the understanding of how quinazolinone derivatives interact with serotonin receptors, offering insights into their potential use in treating disorders related to serotonin imbalance (Strekowski, Sączewski, Raux, Fernando, Klenc, Paranjpe, Raszkiewicz, Blake, Ehalt, Barnes, Baranowski, Sullivan, Satała, & Bojarski, 2016).
特性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-12-7-13(2)11-23(10-12)20-21-14(3)19-16(22-20)8-15(9-17(19)24)18-5-4-6-25-18/h4-6,12-13,15H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRUSMFPYLLBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4617350.png)
![4-[(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4617352.png)
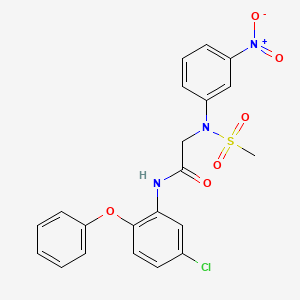
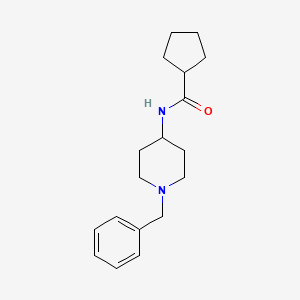
![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4617375.png)
![ethyl 4-({3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4617376.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
![methyl 3-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4617397.png)
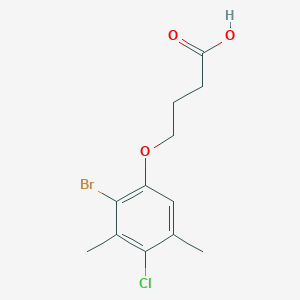
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4617410.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4617419.png)

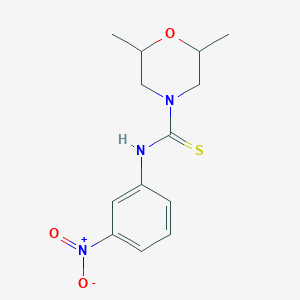
![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4617438.png)